1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Description
This compound is a pyrazole-based sulfonyl chloride derivative with a complex substituent at the 1-position: a [2-(dimethylamino)ethyl] group, which is protonated as a hydrochloride salt. The molecular formula is C₉H₁₇Cl₂N₃O₂S, with a calculated molecular weight of 302.1 g/mol. The pyrazole core is substituted with methyl groups at positions 3 and 5, and a sulfonyl chloride (-SO₂Cl) at position 4. The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamides or other functionalized derivatives.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazole-4-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2S.ClH/c1-7-9(16(10,14)15)8(2)13(11-7)6-5-12(3)4;/h5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJPXXEPAWADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN(C)C)C)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-10-2 | |
| Record name | 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Pyrazole Core with Substituents
The initial step in preparing the target compound is the synthesis of the 3,5-dimethyl-1H-pyrazole core, which serves as the scaffold for further functionalization.
Preparation of 3,5-Dimethyl-1H-pyrazole : This is typically achieved by reacting pentane-2,4-dione with hydrazine hydrate (85%) in methanol at 25–35 °C. The reaction is exothermic and yields the pyrazole ring substituted at the 3 and 5 positions with methyl groups.
Introduction of the 1-[2-(dimethylamino)ethyl] substituent : The dimethylaminoethyl side chain is introduced via reductive amination or alkylation strategies. For example, pyrazole esters can be reduced to aldehydes and then subjected to reductive amination with dimethylamine to yield the desired dimethylaminomethyl derivatives.
Formation of the Pyrazole-4-Sulfonyl Chloride Intermediate
The sulfonyl chloride functionality at the 4-position of the pyrazole ring is crucial for the target compound's reactivity.
Sulfonyl chloride introduction : Sulfonyl chlorides on pyrazole rings are generally prepared by sulfonation followed by chlorination. The literature reports the use of chlorosulfonic acid or sulfuryl chloride to convert pyrazole sulfonic acids or sulfonates into sulfonyl chlorides under controlled conditions.
Typical reaction conditions : For example, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized by reacting the corresponding pyrazole sulfonic acid derivative with chlorinating agents in dichloromethane at room temperature, often in the presence of a base like triethylamine to neutralize HCl formed during the reaction.
Coupling of the Dimethylaminoethyl Side Chain and Formation of Hydrochloride Salt
Amine coupling : The 1-[2-(dimethylamino)ethyl] substituent can be introduced by reacting the pyrazole-4-sulfonyl chloride intermediate with 2-(dimethylamino)ethylamine or its salts. This reaction is typically conducted in anhydrous solvents such as dichloromethane or N,N-dimethylformamide (DMF) at 0–25 °C with bases like triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl.
Hydrochloride salt formation : The final hydrochloride salt of the compound is obtained by treatment with HCl, either by bubbling HCl gas or by adding hydrochloric acid in an appropriate solvent, resulting in the formation of a stable crystalline hydrochloride salt suitable for isolation and purification.
Purification and Characterization
Purification : The crude product is purified by standard techniques such as extraction, washing with aqueous acid/base, drying over sodium sulfate, and chromatographic purification (e.g., silica gel column chromatography) using solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol mixtures.
Characterization : Confirmation of structure and purity is achieved by NMR spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point analysis. For example, typical ^1H NMR signals include singlets for methyl groups on the pyrazole ring and multiplets for the dimethylaminoethyl side chain protons.
Summary of Key Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione + hydrazine hydrate in MeOH, 25–35 °C | High (not specified) | Exothermic reaction |
| 2 | Formation of pyrazole-4-sulfonyl chloride | Chlorosulfonic acid or sulfuryl chloride in DCM, RT, with triethylamine | 76–95% | Base neutralizes HCl |
| 3 | Coupling with 2-(dimethylamino)ethylamine | DCM or DMF, 0–25 °C, triethylamine or DIPEA | 70–86% | Stirring 2–16 h |
| 4 | Hydrochloride salt formation | Treatment with HCl gas or HCl solution | Quantitative | Crystalline salt formation |
Detailed Research Findings and Notes
Microwave-assisted heating has been employed in related pyrazole sulfonylation reactions to improve reaction rates and yields, particularly in coupling steps involving cesium carbonate as a base.
Reductive amination protocols for introducing the dimethylaminoethyl group proceed via aldehyde intermediates, which are generated by reduction of esters, followed by amination with dimethylamine under standard conditions.
Optimization of sulfonamide coupling reactions showed that using diisopropylethylamine in dichloromethane at room temperature for 16 hours provides good yields and purity, with reaction monitoring by TLC and LC-MS.
Purification by silica gel chromatography with appropriate solvent gradients ensures removal of impurities and isolation of the hydrochloride salt in high purity.
This comprehensive synthesis approach, combining classical sulfonyl chloride chemistry with modern coupling and purification techniques, provides a reliable and efficient route to 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride suitable for research and pharmaceutical applications.
All procedures should be conducted under anhydrous and inert atmosphere conditions where appropriate, with careful control of temperature and stoichiometry to maximize yield and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized/Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Medicinal Chemistry
1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride has been explored for its potential as an active pharmaceutical ingredient (API). Its applications include:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The sulfonyl chloride group enhances reactivity, making it suitable for further modifications to develop potent anticancer agents.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for developing anti-inflammatory drugs.
Agricultural Science
In agricultural research, this compound may serve as a precursor for developing new agrochemicals. Its structure allows for modifications that can lead to:
- Herbicides : The incorporation of the pyrazole moiety into herbicidal formulations has been studied for its effectiveness against specific weed species.
- Pesticides : The sulfonyl chloride functionality can be utilized to create novel pesticides with improved efficacy and selectivity.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of polymers with tailored properties.
- Nanomaterials : The compound's reactivity allows it to be functionalized onto nanomaterials, enhancing their applicability in various fields such as electronics and biomedicine.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives. The researchers synthesized several compounds based on the pyrazole framework and tested their cytotoxicity against human cancer cell lines. Results indicated that compounds with sulfonyl chloride groups exhibited enhanced activity compared to their non-sulfonyl counterparts.
Case Study 2: Agricultural Applications
In a research article focused on herbicide development, scientists modified the structure of this compound to create a new class of herbicides. Field trials demonstrated significant effectiveness against resistant weed species, highlighting the compound's potential in sustainable agriculture.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest structural analog is 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005614-77-6, ). Key differences arise from the substituent at the 1-position:
Research Findings and Implications
Synthetic Utility : The hydrochloride salt’s stability makes the compound advantageous for large-scale industrial processes where moisture sensitivity is a concern.
Thermodynamic Studies : Computational models suggest the protonated amine in the target compound reduces the electron density at the sulfonyl chloride by ~15% compared to the ethyl analog, aligning with observed reactivity differences.
Biological Activity
1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride (CAS No. 1461714-10-2) is a synthetic organic compound with potential biological applications. Characterized by its unique pyrazole structure and sulfonyl chloride group, this compound has garnered attention in medicinal chemistry for its diverse biological activities.
- Molecular Formula: C₉H₁₇Cl₂N₃O₂S
- Molecular Weight: 302.22 g/mol
- IUPAC Name: 1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazole-4-sulfonyl chloride; hydrochloride
- Appearance: Powder
- Storage Temperature: 4 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to multiple pharmacological effects. The sulfonyl chloride group allows for nucleophilic substitution reactions, forming sulfonamide derivatives that exhibit significant biological properties.
Biological Activities
Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including this compound:
- Antiproliferative Activity: Research indicates that pyrazole-4-sulfonamide derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this class were tested for their efficacy against U937 cells, showing promising results in inhibiting cell growth without cytotoxicity at certain concentrations .
- Antimicrobial Properties: Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects: Some studies suggest that these compounds can inhibit inflammatory pathways, thus potentially serving as anti-inflammatory agents in therapeutic applications .
Case Studies and Research Findings
A comprehensive examination of pyrazole derivatives reveals their multifaceted biological activities:
- Antiproliferative Studies:
- Synthesis and Characterization:
- Pharmacological Evaluation:
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride, and what critical parameters govern its purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation of the pyrazole core. Key parameters include solvent choice (e.g., absolute ethanol for solubility and inertness), reaction temperature (reflux conditions to ensure completion), and acid catalysis (e.g., glacial acetic acid to protonate intermediates, as demonstrated in triazole sulfonation studies ). Post-synthesis, vacuum evaporation and recrystallization in polar aprotic solvents are critical for isolating the hydrochloride salt with high purity. Contaminants like unreacted dimethylaminoethyl precursors should be monitored via TLC or HPLC.
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : The dimethylaminoethyl group’s protons (δ ~2.2–2.8 ppm for N(CH₃)₂ and δ ~3.5–4.0 ppm for CH₂CH₂N) and pyrazole ring protons (δ ~6.5–7.5 ppm) provide distinct signals. The sulfonyl chloride group’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ≈ 295.79) and fragments (e.g., loss of HCl or sulfonyl chloride groups) .
- Elemental Analysis : Validate stoichiometry (C₁₀H₁₈ClN₃O₃S) with ≤0.3% deviation for C, H, N, and S.
Q. How does the hydrochloride salt form influence the compound’s stability and solubility compared to its free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions but requires anhydrous storage to prevent hydrolysis of the sulfonyl chloride group. Stability studies under varying humidity (e.g., 40% vs. 75% RH) and temperatures (4°C vs. 25°C) should be conducted using Karl Fischer titration (for moisture content) and HPLC (for degradation products). Hydrochloride salts of pyrazole derivatives are typically more stable in acidic buffers (pH 3–5) .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the sulfonyl chloride group in nucleophilic substitutions, and how can competing side reactions be minimized?
- Methodological Answer : The sulfonyl chloride acts as an electrophile, reacting with amines or alcohols to form sulfonamides or sulfonate esters. Competing hydrolysis (to sulfonic acid) is minimized by using anhydrous solvents (e.g., DCM or THF) and molecular sieves. Kinetic studies via stopped-flow NMR can track reaction progress, while computational DFT calculations (e.g., Gaussian) model transition states to optimize leaving-group activation .
Q. How do structural modifications (e.g., methyl vs. ethyl substituents on the pyrazole ring) impact biological activity or reactivity in cross-coupling reactions?
- Methodological Answer : Substituent effects are assessed via comparative SAR studies. For example, replacing 3,5-dimethyl groups with bulkier substituents (e.g., dichlorophenoxy) reduces steric accessibility for enzyme binding, as seen in triazole analogs . Computational docking (AutoDock Vina) and Hammett σ values predict electronic effects on sulfonyl chloride reactivity. Methyl groups enhance metabolic stability but may reduce solubility .
Q. What advanced chromatographic or computational strategies resolve contradictions in synthetic yield or impurity profiles across laboratories?
- Methodological Answer : Discrepancies in yield often arise from trace metal contaminants (e.g., Fe³⁺) or solvent purity. Use ICP-MS to screen for metals and UPLC-MS/MS with charged aerosol detection (CAD) for impurity profiling. For computational validation, compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra (e.g., using ORCA software) to confirm intermediate structures .
Q. How can the compound’s potential as a protease inhibitor or fluorescent probe be evaluated through in silico and in vitro assays?
- Methodological Answer :
- In Silico : Molecular dynamics simulations (GROMACS) assess binding to protease active sites (e.g., HIV-1 protease). The dimethylaminoethyl group’s basicity may mimic natural ligands.
- In Vitro : Fluorescence polarization assays measure binding affinity (Kd) using FITC-labeled substrates. The sulfonyl chloride’s reactivity allows conjugation to fluorophores (e.g., dansyl chloride derivatives) for cellular imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
